Structural Definition and Catalog Presence vs. Tert-Butylthiol
The target compound, 2-(tert-butylsulfanyl)ethane-1-thiol (C₆H₁₄S₂, MW 150.3), is a defined molecule available as a research chemical [1]. Its key structural isomer, tert-butylthiol (tert-butanethiol, C₄H₁₀S, MW 90.2), has a simpler structure and is the subject of extensive research in self-assembled monolayers and nanoparticle synthesis . The presence of the -S-CH₂-CH₂-SH moiety in the target compound introduces additional conformational flexibility and potential for intramolecular interactions not present in tert-butylthiol, which features a simple -SH group attached directly to the tertiary carbon. The significance of this structural difference on material properties has not been quantified.
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | C₆H₁₄S₂, 150.3 g/mol |
| Comparator Or Baseline | C₄H₁₀S, 90.2 g/mol (tert-butylthiol) |
| Quantified Difference | Delta 2 carbons, 2 hydrogens, 1 sulfur, 60.1 g/mol |
| Conditions | Calculated from molecular formulas [1] |
Why This Matters
The structural distinction is clear, but the lack of performance data means any selection of this compound over its isomer must be based on chemical intuition, not empirical evidence.
- [1] U.S. Department of Health & Human Services. (2025). Compound 525465: 2-(Tert-butylsulfanyl)ethane-1-thiol. PubChem Database. View Source
